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Compound of Interest

Compound Name: 2-Fluorophenyl methyl sulfone

Cat. No.: B105192

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery,
offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity.
Similarly, the aryl sulfone moiety is a privileged structure, prized for its chemical stability, rigid
conformation, and ability to engage in hydrogen bonding. The strategic combination of these
two features in a single scaffold, as seen in 2-Fluorophenyl Methyl Sulfone, creates a
versatile building block with significant potential for researchers in medicinal chemistry and
materials science.

This guide provides an in-depth technical overview of 2-Fluorophenyl Methyl Sulfone (CAS
654-47-7). We will move beyond simple data recitation to explore the causality behind its
synthesis, the logic of its structural characterization, and the chemical principles governing its
application. This document is intended for professionals who require not just data, but
actionable, field-proven insights into leveraging this compound in their research endeavors.

Core Molecular Properties and Physicochemical
Data

2-Fluorophenyl methyl sulfone is a crystalline solid at room temperature. Its core identity is
defined by a benzene ring substituted with a fluorine atom and a methyl sulfone group at the
ortho positions. This specific arrangement imparts distinct electronic and steric properties that
govern its reactivity.

The fundamental molecular and physical properties are summarized below for rapid reference.
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Property Value Source(s)

Molecular Formula C7H7FO2S [1112]

Molecular Weight 174.19 g/mol [1][2]

CAS Number 654-47-7 2]

IUPAC Name L-Fluoro-2- [1]
(methylsulfonyl)benzene

Synonyms 2-Fluorophenylmethylsulfone [1]

Melting Point 48-53 °C Alfa Aesar

Boiling Point 304.5 °C at 760 mmHg Alfa Aesar

Flash Point > 110 °C (> 230 °F) Sigma-Aldrich

Appearance White to off-white solid N/A

Synthesis and Mechanistic Considerations

The most reliable and scalable synthesis of 2-fluorophenyl methyl sulfone is a two-step

process starting from a commercially available precursor, 2-fluorothiophenol. This approach

ensures high purity and yield by first forming the more stable thioether, which is then cleanly

oxidized to the target sulfone.

Diagram: Synthetic Workflow
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Step 1: S-Methylation

(Z-Fluorothiophenol)

CHsl, K2COs
Acetone, RT

(Z-Fluorophenyl methyl sulfide)

Oxone®
MeOH/H20, RT

Step 2: Oxidation
y
2-Fluorophenyl methyl sulfone

Click to download full resolution via product page

Caption: Two-step synthesis of 2-Fluorophenyl methyl sulfone.

Part 1: Synthesis of 2-Fluorophenyl Methyl Sulfide
(Precursor)

Causality: The synthesis begins with the S-methylation of 2-fluorothiophenol. A weak base like
potassium carbonate is chosen because it is sufficient to deprotonate the acidic thiol (pKa ~6-
7) to its corresponding thiophenolate anion. This nucleophile then readily attacks an
electrophilic methyl source, such as methyl iodide, via an Sn2 reaction. Acetone is an ideal
solvent as it is polar enough to dissolve the reagents but aprotic, preventing unwanted side
reactions. The reaction proceeds efficiently at room temperature, making it a robust and
energy-efficient process.

Experimental Protocol:
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To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorothiophenol
(5.00 g, 39.0 mmol, 1.0 equiv).

Dissolve the thiol in 100 mL of acetone.

Add anhydrous potassium carbonate (8.08 g, 58.5 mmol, 1.5 equiv) to the solution. The
mixture will become a suspension.

Add methyl iodide (2.92 mL, 6.66 g, 46.8 mmol, 1.2 equiv) dropwise at room temperature.

Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor reaction
progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

Upon completion, filter the suspension to remove the potassium carbonate.
Concentrate the filtrate under reduced pressure to yield a crude oil.

Redissolve the oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x
50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield
2-fluorophenyl methyl sulfide as a clear oil, which can be used in the next step without
further purification.

Part 2: Oxidation to 2-Fluorophenyl Methyl Sulfone

Causality: The oxidation of the electron-rich sulfide to the sulfone is the critical step. Oxone®
(potassium peroxymonosulfate) is the oxidant of choice for its effectiveness, safety, and simple
workup.[3] The reaction proceeds in a biphasic system of methanol and water, which ensures
solubility for both the organic sulfide and the inorganic oxidant. The oxidation occurs in two
stages: sulfide to sulfoxide, then sulfoxide to sulfone. Using a stoichiometric excess of Oxone
ensures the reaction goes to full completion to the sulfone. This method avoids the use of
harsh or toxic transition-metal catalysts.[4]

Experimental Protocol:

e In a 500 mL round-bottom flask, dissolve the crude 2-fluorophenyl methyl sulfide (approx.
39.0 mmol) from the previous step in 150 mL of methanol.
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 In a separate beaker, prepare a solution of Oxone® (48.0 g, 78.0 mmol, 2.0 equiv) in 150 mL
of deionized water.

e Cool the sulfide solution in an ice bath to 0-5 °C.

e Add the Oxone® solution dropwise to the stirring sulfide solution over 30 minutes,
maintaining the internal temperature below 10 °C.

 After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for 12-16 hours. Monitor by TLC for the disappearance of the intermediate
sulfoxide and starting sulfide.

e Once the reaction is complete, remove the methanol under reduced pressure.

e Add 100 mL of water to the remaining aqueous slurry and extract the product with ethyl
acetate (3 x 75 mL).

o Combine the organic layers and wash with saturated agueous sodium bicarbonate (1 x 50
mL) and brine (1 x 50 mL).

» Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e The crude solid can be purified by recrystallization from a mixture of ethanol and water to
afford 2-fluorophenyl methyl sulfone as a white crystalline solid.

Structural Characterization: A Predictive Approach

For a molecule to be used with confidence, its structure must be unambiguously confirmed.
While direct spectral data is ideal, a senior scientist can predict the key features of NMR
spectra based on the known effects of the functional groups.

Expected *H NMR Spectrum (400 MHz, CDCI:s)

The proton NMR spectrum is expected to show two distinct regions: the aromatic region and
the aliphatic region.
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» Aromatic Region (6 7.2-8.1 ppm): The four protons on the benzene ring will appear as
complex multiplets due to proton-proton and proton-fluorine couplings. The proton ortho to
the sulfone group and meta to the fluorine (H6) is expected to be the most downfield due to
the strong electron-withdrawing effect of the adjacent sulfone.

 Aliphatic Region (6 ~3.2 ppm): The three protons of the methyl group (-SO2CHs) will appear
as a sharp singlet. Its downfield shift compared to a typical methyl group is due to the
deshielding effect of the attached sulfonyl group.

Expected *C NMR Spectrum (100 MHz, CDCI5s)

The carbon NMR will provide a clear fingerprint of the carbon skeleton.

e Aromatic Carbons (0 115-165 ppm): Six signals are expected. The carbon directly attached
to the fluorine (C2) will show a large one-bond carbon-fluorine coupling constant (*JCF = 250
Hz) and will be the most downfield. The carbon attached to the sulfonyl group (C1) will also
be significantly downfield.

 Aliphatic Carbon (d ~45 ppm): A single signal for the methyl carbon is expected.

Reactivity and Applications in Drug Development

The true value of 2-fluorophenyl methyl sulfone lies in its predictable reactivity, making it a
strategic building block. Its primary application stems from its use as a reagent in the synthesis
of thiazolyl benzamides, which function as novel allosteric glucokinase activators for potential
diabetes treatment.[5]

Core Reactivity Principle: Nucleophilic Aromatic Substitution (SnAr)

The molecule is highly activated towards Nucleophilic Aromatic Substitution (SnAr). Both the
ortho-fluorine and the ortho-sulfonyl group are strongly electron-withdrawing, polarizing the
aromatic ring and making the carbons attached to them electrophilic. The fluorine atom is an
excellent leaving group in SnAr reactions. This allows for the strategic introduction of
nucleophiles, a common tactic in building complex drug-like molecules.

Diagram: SnAr Reactivity

Caption: SnAr reaction pathway for 2-fluorophenyl methyl sulfone.
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This reactivity profile allows chemists to readily couple this fragment with amines, alcohols, and
other nucleophiles, making it a valuable synthon for constructing diverse chemical libraries for
high-throughput screening.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. 2-Fluorophenyl methyl
sulfone is classified as an irritant and requires appropriate personal protective equipment
(PPE).

o Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious
Eye Damage (Category 1); Specific Target Organ Toxicity - Single Exposure (Respiratory
system) (Category 3).

» Signal Word: Danger

» Handling: Use in a well-ventilated fume hood. Wear protective gloves, safety glasses with
side shields, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Conclusion

2-Fluorophenyl methyl sulfone is more than just a chemical with a defined molecular weight
and formula. It is a strategically designed building block whose value is derived from the
interplay of its fluoro and sulfonyl functional groups. A thorough understanding of its synthesis,
characterization, and inherent reactivity empowers researchers to employ it effectively in the
rational design of complex molecules, particularly in the field of drug discovery. The protocols
and insights provided herein serve as a self-validating framework for the confident application
of this versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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